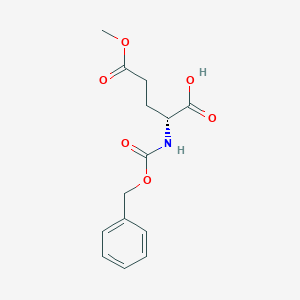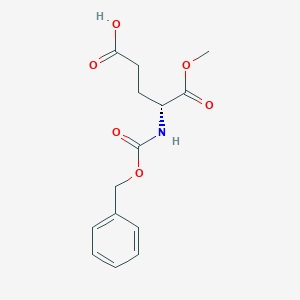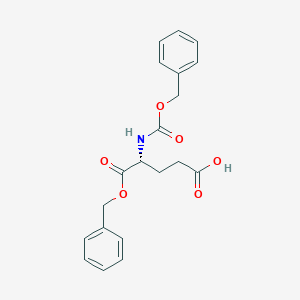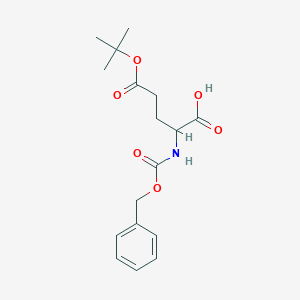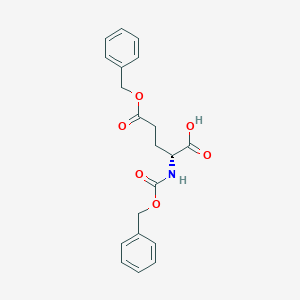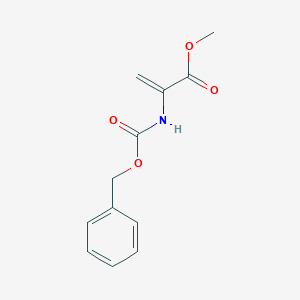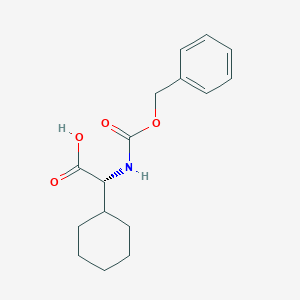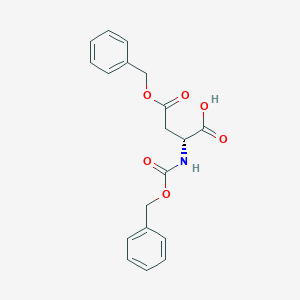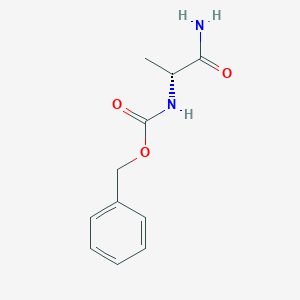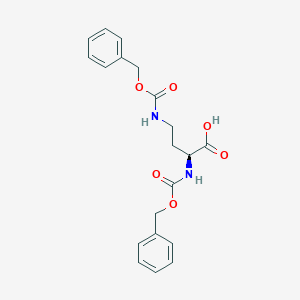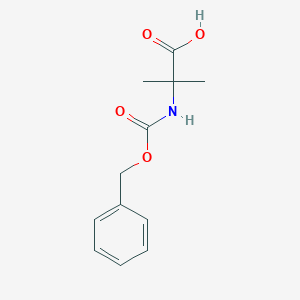
Z-Aib-OH
Overview
Description
Z-Aib-OH, also known as Z-2-Methylalanine, is an alanine derivative . Its molecular formula is C12H15NO4 .
Synthesis Analysis
Z-Aib-OH is used in peptide synthesis . A sustainable solution-phase peptide synthesis method has been reported, which uses propylphosphonic anhydride T3P® as the coupling reagent and N-benzyloxycarbonyl-protecting group (Z), which is easily removed by hydrogenation .Molecular Structure Analysis
The molecular weight of Z-Aib-OH is 237.25 . More detailed structural analysis may require specific experimental techniques.Chemical Reactions Analysis
Z-Aib-OH is involved in solution phase peptide synthesis . It’s also used in the synthesis of cyclic tetrapeptides .Physical And Chemical Properties Analysis
Z-Aib-OH has a density of 1.2±0.1 g/cm3, a boiling point of 423.0±38.0 °C at 760 mmHg, and a flash point of 209.6±26.8 °C . Its molar refractivity is 61.2±0.3 cm3 .Scientific Research Applications
Structural Studies
In structural biology, Z-Aib-OH can be used to synthesize small peptide complexes for structural study and topological analysis, providing insights into the molecular structure and function .
Self-Assembling Peptides
Z-Aib-OH is utilized in the synthesis of self-assembling peptide nanoparticles. These nanoparticles have potential applications in drug delivery and tissue engineering due to their ability to form stable structures .
Helix Formation
This compound strongly promotes the formation of helical structures in peptides, which is crucial for understanding protein folding and designing novel proteins with specific functions .
Antibiotic Synthesis
Z-Aib-OH has been used in the total synthesis of fungal antibiotics, such as Cephaibol D, through iterative coupling on solid-phase peptide synthesis platforms .
Chemical Research
As an alanine derivative, Z-Aib-OH is studied for its chemical properties and reactivity, contributing to the broader field of organic chemistry and material science .
Mechanism of Action
Target of Action
Z-Aib-OH, also known as Z-2-Methylalanine, is an alanine derivative .
Mode of Action
Amino acids and their derivatives, including z-aib-oh, have been used as ergogenic supplements . They can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its role as an ergogenic supplement, it may be involved in various metabolic pathways related to energy production and muscle function .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
As an ergogenic supplement, it may enhance physical performance, mental function during stress, and protect against exercise-induced muscle damage .
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVCSJBBYNYZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304068 | |
| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15030-72-5 | |
| Record name | 15030-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15030-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying Z-Aib-OH in the context of peptide and protein structure?
A: Z-Aib-OH represents the simplest building block for studying the inherent conformational preferences of the amino acid aminoisobutyric acid (Aib). Aib is known to promote the formation of 310-helices in longer peptide sequences, a common structural motif found in proteins. Investigating Z-Aib-OH provides valuable insights into the early stages of 310-helix formation, even before a full helical turn can be established [, ].
Q2: How does gas-phase spectroscopic analysis contribute to understanding the conformational landscape of Z-Aib-OH?
A: Gas-phase studies, using techniques like single-conformation IR and UV spectroscopy, allow researchers to isolate individual conformations of Z-Aib-OH free from the influence of solvent molecules [, ]. This is crucial as it reveals intrinsic conformational preferences driven by intramolecular interactions. These studies have shown that even Z-Aib-OH, despite its small size, exhibits conformations with dihedral angles characteristic of the 310-helical region of the Ramachandran map []. This suggests an inherent propensity for 310-helix formation even in the absence of extended hydrogen bonding networks typically associated with helices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

